molecular formula C5H2F3IN2 B142757 2-Iodo-6-(trifluoromethyl)pyrazine CAS No. 141492-94-6

2-Iodo-6-(trifluoromethyl)pyrazine

Cat. No. B142757
M. Wt: 273.98 g/mol
InChI Key: WNCXMCVWYBYQEB-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)pyrazine is a compound that is part of the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other. The specific compound of interest has a trifluoromethyl group and an iodine atom substituted on the pyrazine ring, which could potentially influence its electronic properties and reactivity.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized using a two-fold Sonogashira reaction involving 2,5-dibromo-3,6-dimethylpyrazine and ethynylarenes under standard conditions . Although this does not directly describe the synthesis of 2-Iodo-6-(trifluoromethyl)pyrazine, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can significantly influence their electronic properties. For example, in the X-ray crystal structure of a related compound, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the phenyl rings were found to be parallel, and the pyrazine ring inclined to their planes . Quantum chemical calculations can help establish the HOMO-LUMO gap, which is a critical factor in determining the electronic properties of such compounds.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized from pentafluoropyridine, demonstrating the versatility of pyrazine compounds in forming polysubstituted ring-fused systems . Additionally, the synthesis of 1,3,5-trisubstituted pyrazoles from aldehyde, phenylhydrazine, and alkynes in the presence of iodine showcases the potential for pyrazine derivatives to participate in domino reactions involving multiple bond-forming steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be quite diverse. For example, the UV-vis absorption and photoluminescence profiles of certain pyrazine derivatives indicate their potential use in optoelectronic applications . The presence of substituents like trifluoromethyl groups can also influence the melting point, crystal density, and thermal stability of the compounds, as seen in the case of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine . Furthermore, the electrochemical properties, such as the reduction potential, can be studied using cyclic voltammetry, which is crucial for understanding the redox behavior of these compounds .

Scientific Research Applications

Cadmium(II) Halide Complexes

2-Iodo-6-(trifluoromethyl)pyrazine is relevant in the formation of cadmium(II) halide complexes with pyrazine. These complexes are significant due to their unique structures and potential applications. The iodo compound in these complexes represents a novel example of an iodo derivative with specific coordination properties (Bailey & Pennington, 1997).

Synthesis and Herbicidal Properties

This compound is used in the synthesis of pyrazine derivatives with applications as herbicides and abiotic elicitors. These synthesized compounds have shown effectiveness in inhibiting photosynthesis and exhibiting antialgal activity, which is significant in agricultural research (Doležal et al., 2007).

Metallation of Iodo Diazines

The metallation of iodo diazines, including 2-Iodo-6-(trifluoromethyl)pyrazine, is crucial for synthesizing new pyrazine derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Plé et al., 1998).

Coordination Complexes

This compound plays a role in forming coordination complexes, particularly with redox-active ligands. These complexes are investigated for their potential in conducting and magnetic materials, highlighting their significance in materials science and chemistry (Cosquer et al., 2009).

Antimycobacterial Evaluation

In pharmaceutical research, 2-Iodo-6-(trifluoromethyl)pyrazine derivatives have been evaluated for their antimycobacterial activity. These studies are essential for developing new treatments for tuberculosis and other bacterial infections (Doležal et al., 2009).

Pyrazine Derivatives in Drug Design

The role of pyrazine derivatives, including 2-Iodo-6-(trifluoromethyl)pyrazine, in drug design is notable. These compounds have diverse pharmacological properties, making them significant in the development of new therapeutic agents (Ferreira & Kaiser, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-iodo-6-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCXMCVWYBYQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602352
Record name 2-Iodo-6-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-(trifluoromethyl)pyrazine

CAS RN

141492-94-6
Record name 2-Iodo-6-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three liter flask was charged with a solution of 2-amino-6-trifluoromethylpyrazine (obtained by the method of J. L. Miesel, U.S. Pat. No. 4,293,552, 95% pure by HPLC analysis, 32.6 g, 0.20 mol) in chloroform (1000 mL). Freshly ground iodine (101 g. 0.40 mol) was added to give a dark purple solution. After 40 min, a solution of t-butyl nitrite (22.9 g, 0.20 mol) in chloroform (300 mL) was added dropwise over 1 h. During the addition, slow gas evolution was observed together with a mild exotherm (<10° C.) which was moderated with a cold water bath. After an additional 1 h at room temperature the reaction mixture was washed with saturated aqueous sodium sulfite (3×500 mL) to remove the excess iodine. The chloroform solution was dried over magnesium sulphate, filtered and concentrated on a Buchi to give 23 g of an orange oil. The crude product was purified by distillation from copper (40-80 mesh, 200 mg) to give 19.5 g of the title compound as a yellow oil; b.p. 50°-56° C./0.6 mmHg; δ (360 MHz, CDCl3) 9.06 (1H, s, pyrazine-H), 8.86 (1H, s, pyrazine-H); m/e 274 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WS Hamama, OMA El‐Magid… - Journal of heterocyclic …, 2006 - Wiley Online Library
This review summarises the structure, basicity, asymmetric organocatalysis, synthesis and reactions of quinuclidines. Quinuclidines are bicyclic saturated pyridin‐containing compounds …
Number of citations: 17 onlinelibrary.wiley.com

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